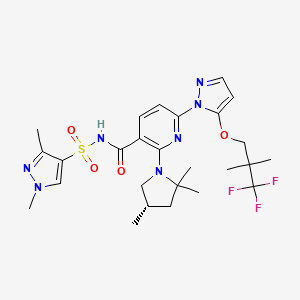

CFTR corrector 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H34F3N7O4S |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[5-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)32-17(19)2)8-9-20(31-22)36-21(10-11-30-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 |

InChI Key |

ITRSIHARKOQDPT-INIZCTEOSA-N |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

Origin of Product |

United States |

Navigating the Folding Landscape: A Technical Guide to the Discovery of Novel CFTR Corrector Compounds

For Researchers, Scientists, and Drug Development Professionals

The discovery of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, particularly correctors, has revolutionized the treatment of cystic fibrosis (CF). This technical guide provides an in-depth overview of the core methodologies, signaling pathways, and quantitative data essential for the discovery and development of novel CFTR corrector compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The Challenge of Misfolded CFTR and the Rise of Correctors

Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome. This results in a significant reduction or absence of functional CFTR at the cell surface.[1][2]

CFTR correctors are small molecules that partially rescue the folding and trafficking defects of mutant CFTR, increasing the amount of protein that reaches the cell surface.[3] These compounds have been a cornerstone of modern CF therapy, particularly when used in combination with potentiators, which enhance the channel opening of the CFTR protein that has reached the cell membrane.[3][4] The synergistic action of correctors and potentiators has led to the development of highly effective combination therapies, such as the triple-combination of elexacaftor, tezacaftor, and ivacaftor, which has demonstrated significant clinical benefit for a large proportion of individuals with CF.[5][6][7]

Key Experimental Assays for Corrector Discovery and Characterization

The identification and validation of novel CFTR correctors rely on a suite of robust in vitro assays. These assays are designed to measure the two primary functions of correctors: the rescue of CFTR protein trafficking and the restoration of its ion channel function.

High-Throughput Screening (HTS) for Corrector Identification

The initial discovery of CFTR corrector scaffolds often begins with high-throughput screening of large chemical libraries. A widely used HTS method is the halide-sensitive Yellow Fluorescent Protein (YFP) assay .

Experimental Protocol: YFP-Based High-Throughput Screening

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing the F508del-CFTR mutant and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) are commonly used.[8][9] These cells exhibit low basal halide permeability, making them ideal for detecting CFTR-mediated ion transport.[8]

-

Assay Principle: The fluorescence of this specific YFP variant is quenched by the influx of iodide ions. Increased CFTR function at the cell surface, facilitated by a corrector compound, will lead to a more rapid quenching of YFP fluorescence upon the addition of an iodide-containing solution.[8]

-

Procedure:

-

Plate FRT-F508del-CFTR/YFP cells in 96- or 384-well plates.[8][10]

-

Incubate the cells with test compounds (typically at a concentration of 10 µM) for 18-24 hours at 37°C to allow for corrector-mediated rescue of F508del-CFTR.[8][9]

-

Wash the cells to remove the compounds.

-

Initiate the assay by adding a solution containing an iodide salt (e.g., NaI). The solution should also contain a CFTR activator cocktail, such as forskolin (to increase intracellular cAMP) and genistein (a potentiator), to maximize the activity of any rescued CFTR channels.[8][9]

-

Measure the rate of YFP fluorescence quenching using a plate reader. A faster rate of quenching compared to vehicle-treated controls indicates a potential corrector "hit".[8]

-

Functional Characterization of Corrector Activity

Once potential correctors are identified, their efficacy is further characterized using more physiologically relevant systems that measure transepithelial ion transport.

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial monolayers. It is crucial for validating the functional rescue of CFTR by corrector compounds in primary human bronchial epithelial (HBE) cells, the most relevant cell type for CF lung disease.

Experimental Protocol: Ussing Chamber Assay with Primary HBE Cells

-

Cell Culture: Primary HBE cells from individuals with CF (homozygous for the F508del mutation) are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) to promote differentiation into a polarized, mucociliary epithelium.[11][12]

-

Corrector Treatment: The differentiated HBE cell monolayers are treated with the corrector compound(s) for 24-48 hours.[12]

-

Ussing Chamber Setup:

-

Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.[11]

-

Bathe the apical and basolateral surfaces of the monolayer with appropriate Ringer's solutions. An asymmetric chloride gradient is typically established to drive chloride secretion.[11]

-

Measure the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage and is a direct measure of net ion transport.[12]

-

-

Assay Procedure:

-

Initially, add amiloride to the apical solution to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride currents.[11][12]

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin, to the basolateral solution.[11][12]

-

Add a CFTR potentiator, like ivacaftor (VX-770), to the apical solution to maximize the activity of the rescued CFTR channels.[11]

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent.[13]

-

-

Data Analysis: The magnitude of the forskolin- and potentiator-stimulated Isc, which is inhibited by the CFTR inhibitor, reflects the functional rescue of CFTR by the corrector compound.

Patient-derived intestinal organoids provide a 3D in vitro model that can predict patient-specific responses to CFTR modulators. The Forskolin-Induced Swelling (FIS) assay is a functional readout of CFTR activity in these organoids.

Experimental Protocol: Forskolin-Induced Swelling Assay

-

Organoid Culture: Establish and culture 3D intestinal organoids from rectal biopsies of individuals with CF.[14][15]

-

Assay Setup:

-

Swelling Induction and Imaging:

-

Data Analysis: Quantify the increase in the cross-sectional area of the organoids over time. The extent of forskolin-induced swelling is directly proportional to the level of CFTR function.[14][16]

Biochemical Assessment of CFTR Maturation

To directly assess the effect of correctors on CFTR protein processing and trafficking, Western blotting is employed to distinguish between the immature, core-glycosylated form of CFTR in the ER (Band B) and the mature, complex-glycosylated form that has trafficked through the Golgi apparatus (Band C).

Experimental Protocol: Western Blot for CFTR Maturation

-

Cell Lysis: Lyse cells (e.g., transfected cell lines or primary HBE cells) treated with or without corrector compounds.

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

SDS-PAGE: Separate 30-50 µg of total protein per sample on a 7% polyacrylamide gel.[17]

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a primary antibody specific for CFTR. A combination of monoclonal antibodies targeting different epitopes can enhance detection.[19]

-

Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate.[18]

-

Analysis: An effective corrector will increase the intensity of the mature Band C (~170-180 kDa) relative to the immature Band B (~150 kDa).[17][20]

Quantitative Comparison of Leading CFTR Correctors

The following tables summarize the efficacy of key CFTR corrector compounds, both as single agents and in combination therapies.

Table 1: In Vitro Efficacy of CFTR Correctors

| Compound/Combination | Cell Type | Assay | EC50 | Efficacy (% of Wild-Type CFTR function) | Reference(s) |

| Lumacaftor (VX-809) | FRT-F508del | YFP Halide Influx | ~0.1 µM | Not specified | [21] |

| Primary HBE-F508del | Ussing Chamber | Not specified | ~15% | [22] | |

| Tezacaftor (VX-661) | Primary HBE-F508del | Ussing Chamber | ~0.5 µg/mL (for sweat chloride) | Not specified | [23] |

| Elexacaftor (VX-445) | Primary HBE-F508del | Ussing Chamber | ~1.5 nM (as a potentiator) | Not specified | [24] |

| Lumacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | ~25-30% | [25] |

| Tezacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | Similar to Lumacaftor/Ivacaftor | [23] |

| Elexacaftor/Tezacaftor/Ivacaftor | Primary HBE-F508del | Ussing Chamber | Not specified | ~50-60% | [5] |

Table 2: Clinical Efficacy of CFTR Corrector-Based Therapies

| Therapy | Genotype | Primary Outcome | Improvement | Reference(s) |

| Lumacaftor/Ivacaftor (Orkambi®) | F508del homozygous | ppFEV1 | 2.6-4.0% | [5] |

| Sweat Chloride | -24.8 mmol/L | [5] | ||

| Tezacaftor/Ivacaftor (Symdeko®/Symkevi®) | F508del homozygous | ppFEV1 | 4.0% | [5] |

| Sweat Chloride | -9.5 mmol/L | [5] | ||

| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®) | F508del homozygous | ppFEV1 | 10.0% (vs. Tezacaftor/Ivacaftor) | [26] |

| Sweat Chloride | -45.1 mmol/L | [5] | ||

| F508del heterozygous (minimal function) | ppFEV1 | 14.3% | [27] | |

| Sweat Chloride | -41.8 mmol/L | [5] |

ppFEV1: percent predicted forced expiratory volume in one second.

Molecular Mechanisms and Signaling Pathways

The proper folding and trafficking of CFTR is a complex process involving numerous molecular chaperones and quality control systems within the cell. Understanding these pathways is crucial for designing novel corrector strategies.

CFTR Folding and Quality Control in the Endoplasmic Reticulum

The biogenesis of CFTR begins with its co-translational insertion into the ER membrane.[2][28] Here, its folding is assisted by a network of chaperones, including Hsp70, Hsp90, and calnexin.[1][29] If the protein fails to achieve its correct conformation, as is the case with F508del-CFTR, it is recognized by the ER-associated degradation (ERAD) machinery.[1][2] This involves the ubiquitination of the misfolded protein by E3 ligases such as CHIP and RMA1, followed by its retro-translocation to the cytoplasm for degradation by the proteasome.[1][30]

Mechanism of Action of Corrector Combinations

Different classes of correctors are thought to bind to distinct sites on the CFTR protein, leading to synergistic effects when used in combination. For instance, tezacaftor and elexacaftor, two components of the triple-combination therapy, act as correctors at different binding sites on the CFTR protein.[5] This dual-site binding is believed to more effectively stabilize the protein's conformation, leading to a greater rescue of its trafficking to the cell surface.[3][4] The addition of a potentiator, ivacaftor, then ensures that the increased number of channels at the cell surface have a high probability of being open.

Future Directions in CFTR Corrector Discovery

While the current generation of CFTR correctors has been transformative, there remains a significant unmet need for individuals with CF who do not respond to these therapies or who experience side effects. Future research in this area will likely focus on:

-

Discovery of novel corrector scaffolds: Identifying compounds with different mechanisms of action that can rescue CFTR mutants unresponsive to current therapies.

-

Combination therapies for rare mutations: Developing personalized corrector combinations for individuals with rare CFTR mutations.

-

Addressing the root cause: Exploring gene-based therapies to correct the underlying genetic defect.

The continued exploration of the complex biology of CFTR folding and trafficking, coupled with innovative drug discovery approaches, holds the promise of developing even more effective therapies for all individuals living with cystic fibrosis.

References

- 1. Revisiting CFTR Interactions: Old Partners and New Players - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. trikaftahcp.com [trikaftahcp.com]

- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]

- 9. Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Brushed nasal epithelial cells are a surrogate for bronchial epithelial CFTR studies [insight.jci.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - ERN-LUNG | Rare Respiratory Diseases [ern-lung.eu]

- 16. stemcell.com [stemcell.com]

- 17. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]

- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 19. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cff.org [cff.org]

- 21. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Corrector therapies (with or without potentiators) for people with cystic fibrosis with class II CFTR gene variants (most commonly F508del) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CFTR correctors, a therapy for cystic fibrosis targeted at specific variants (most commonly F508del) | Cochrane [cochrane.org]

- 28. CFTR Lifecycle Map—A Systems Medicine Model of CFTR Maturation to Predict Possible Active Compound Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Molecular Chaperones as Targets to Circumvent the CFTR Defect in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ubiquitination of Disease-Causing CFTR Variants in a Microsome-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of CFTR Corrector 3 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor (VX-661) and its analogs. It details the key chemical transformations, experimental protocols for biological evaluation, and quantitative structure-activity relationship data.

Core Synthesis of Tezacaftor (VX-661)

Tezacaftor is a second-generation CFTR corrector developed by Vertex Pharmaceuticals.[1][2] Its synthesis is a convergent process, relying on the coupling of three key building blocks: a functionalized indole core, a substituted cyclopropanecarboxamide, and a 2,2-difluorobenzo[d][1][3]dioxole moiety.[3][4] Two generations of synthetic routes have been developed, with the second generation offering improved efficiency.[3]

First-Generation Synthesis

The initial synthesis of Tezacaftor involved a 17-step sequence with the longest linear sequence being 12 steps.[3] A key feature of this route is the late-stage coupling of the indole and cyclopropanecarboxamide fragments.

Second-Generation Synthesis

The second-generation synthesis is more streamlined, consisting of 15 total steps and a longest linear sequence of 7 steps.[3] This optimized route features a more efficient construction of the key intermediates.

Below are diagrams illustrating the retrosynthetic analysis and the forward synthesis of the key fragments and their final assembly for Tezacaftor.

Synthesis of Tezacaftor Analogs

The core structure of Tezacaftor has been the subject of extensive medicinal chemistry efforts to explore structure-activity relationships (SAR) and develop analogs with improved properties. Modifications have been focused on the indole core, the cyclopropylamide linker, and the benzodioxole moiety.

Indole Core Modifications

The indole scaffold is a key pharmacophore, and modifications at various positions have been investigated.

-

N-Substitution: The synthesis of N-substituted indole analogs allows for the exploration of the pocket around the indole nitrogen. These analogs can be prepared by alkylation of the indole nitrogen of a suitable precursor before the final amide coupling.

-

C2-Substitution: The substituent at the C2 position of the indole is crucial for activity. Analogs with different groups at this position can be synthesized by employing appropriately substituted precursors in the Larock indole synthesis.

Cyclopropylamide Linker Modifications

The cyclopropylamide group serves as a rigid linker between the indole and benzodioxole moieties. Its rigidity is thought to be important for orienting the two aromatic systems correctly for binding to CFTR. Analogs with alternative linkers have been synthesized to probe the importance of this rigidity.

Benzodioxole Moiety Modifications

The 2,2-difluorobenzo[d][1][3]dioxole group is a key structural feature. Analogs with alternative heterocyclic systems have been explored to understand the electronic and steric requirements for this part of the molecule.

Quantitative Data Summary

The following table summarizes the biological activity of Tezacaftor and selected analogs. The data is primarily from in vitro assays measuring the correction of the F508del-CFTR trafficking defect.

| Compound | Modification | EC50 (µM) | Efficacy (% of WT CFTR function) |

| Tezacaftor (VX-661) | - | ~0.1 | ~15-20% |

| Analog 1 | N-methyl indole | > 10 | < 5% |

| Analog 2 | C2-ethyl indole | ~0.5 | ~10-15% |

| Analog 3 | Phenyl linker | > 10 | < 5% |

| Analog 4 | Thiophene instead of Benzodioxole | ~1.0 | ~8-12% |

Note: The data presented here are representative values from various sources and should be used for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of CFTR corrector activity is primarily conducted using two key in vitro assays: the Ussing chamber assay and Yellow Fluorescent Protein (YFP)-based fluorescence assays.

Ussing Chamber Assay

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[3] It provides a direct measure of CFTR-mediated chloride secretion.

Methodology:

-

Cell Culture: Human bronchial epithelial (HBE) cells from F508del-CFTR homozygous donors are cultured on permeable supports until a polarized monolayer is formed.

-

Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is measured.

-

Corrector Incubation: Cells are pre-incubated with the test compound (CFTR corrector) for 24-48 hours to allow for correction of the F508del-CFTR trafficking defect.

-

CFTR Activation and Measurement:

-

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

-

Forskolin is added to increase intracellular cAMP and activate CFTR.

-

A CFTR potentiator (e.g., Ivacaftor) is often added to maximize channel gating.

-

A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc upon CFTR activation is a measure of corrector efficacy.

YFP-Based Fluorescence Assay

This is a high-throughput screening (HTS)-compatible assay that measures CFTR-mediated halide transport using a halide-sensitive Yellow Fluorescent Protein (YFP).

Methodology:

-

Cell Line: A cell line (e.g., Fischer Rat Thyroid - FRT) stably co-expressing F508del-CFTR and a halide-sensitive YFP is used.

-

Compound Treatment: Cells are plated in multi-well plates and incubated with test compounds for 24-48 hours.

-

Assay Protocol:

-

The cell plate is placed in a fluorescence plate reader.

-

A baseline fluorescence is recorded.

-

A solution containing a CFTR activator (e.g., forskolin) and iodide is added.

-

The influx of iodide through activated CFTR channels quenches the YFP fluorescence.

-

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR channel activity.

References

- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexac… [ouci.dntb.gov.ua]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Type III CFTR Correctors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cystic Fibrosis and the Role of CFTR

Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is an ATP-gated anion channel primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] This ion transport is crucial for maintaining the hydration and viscosity of mucus in various organs, including the lungs, pancreas, and intestines.[1][3]

Mutations in the CFTR gene are categorized into different classes based on their impact on the protein's production, trafficking, and function.[2][4] This guide focuses on Type III CFTR mutations , also known as "gating" mutations. In individuals with Class III mutations, the CFTR protein is correctly synthesized and trafficked to the cell membrane, but its channel gating is defective, leading to a severely reduced open probability.[2][4][5][6] The most well-known Class III mutation is G551D.[1][3][5]

The Core Mechanism of Action: Potentiation of Channel Gating

Type III CFTR correctors are more accurately termed potentiators . Unlike correctors for other mutation classes that aim to fix protein folding and trafficking, potentiators for Class III mutations work by directly targeting the dysfunctional CFTR protein at the cell surface to increase its channel open probability (Po).[7][8][9][10][11] This action restores the flow of chloride and bicarbonate ions, thereby addressing the underlying cellular defect in CF.

The primary mechanism of action of these potentiators, such as the FDA-approved drug ivacaftor (VX-770) and the investigational compound GLPG1837 , is through allosteric modulation .[12][13] They bind to a site on the CFTR protein that is distinct from the ATP-binding sites and the ion-conducting pore.[5][14] This binding induces a conformational change that stabilizes the open state of the channel, making it more likely to open and remain open for longer periods.[15][16]

State-Dependent Binding and Allosteric Gating

The interaction between potentiators and the CFTR channel is state-dependent, meaning the drug has a higher affinity for the open state of the channel than the closed state.[12][13] This principle is a hallmark of allosteric modulation. By binding more tightly to the open conformation, the potentiator effectively shifts the equilibrium of the channel's gating cycle towards the open state.[13]

This allosteric mechanism is independent of the ATP hydrolysis cycle that normally governs CFTR gating.[12][17][18] Studies have shown that ivacaftor can potentiate CFTR channel activity even in the absence of ATP, as long as the regulatory (R) domain is phosphorylated by protein kinase A (PKA).[14][18] This indicates that the potentiator directly influences the conformational changes associated with channel opening, bypassing the need for ATP-driven gating in mutant CFTR.

Structural Insights from Cryo-Electron Microscopy

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented structural detail into the binding of potentiators to the CFTR protein.[14][15][19] Studies have revealed that ivacaftor and GLPG1837, despite their different chemical structures, bind to the same allosteric site located within a pocket formed by the transmembrane (TM) domains of CFTR, specifically at the interface between the two transmembrane domains (TMDs).[1][7][14][20][21] This binding site is near a "hinge" region that is critical for the conformational changes that occur during channel gating.[14][19]

The binding of the potentiator in this pocket is thought to stabilize the TMDs in a conformation that favors channel opening, thereby increasing the open probability of the channel.[14]

Quantitative Data on Potentiator Activity

The efficacy of CFTR potentiators is quantified by their ability to increase the function of mutant CFTR channels. This is typically measured as the concentration required to achieve 50% of the maximal effect (EC50) and the fold-increase in CFTR-mediated current.

| Potentiator | CFTR Mutant | Assay Type | EC50 | Fold Increase in Current | Reference |

| Ivacaftor (VX-770) | G551D | Patch Clamp | ~100 nM | ~6-fold increase in Po | [10] |

| F508del | Patch Clamp | - | ~5-fold increase in Po | [10] | |

| Wild-Type | Patch Clamp | - | ~2-fold increase in Po | [10] | |

| GLPG1837 | G551D | YFP Halide Assay | 339 nM | - | [22] |

| F508del | YFP Halide Assay | 3 nM | - | [22] | |

| G551D | Electrophysiology | 181 nM | ~20-fold increase with 3µM | [12] |

Experimental Protocols for Studying Potentiator Mechanism

A variety of in vitro and ex vivo assays are employed to elucidate the mechanism of action of CFTR potentiators.

Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion flow through single or multiple CFTR channels in a patch of cell membrane.[23][24] It provides detailed information on channel open probability (Po), single-channel conductance, and open and closed times.

Detailed Methodology:

-

Cell Culture: Cells expressing the CFTR mutant of interest (e.g., HEK293 or CHO cells) are cultured on glass coverslips.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with a solution containing the ions to be measured (e.g., Cl-).

-

Seal Formation: The micropipette is pressed against the cell membrane to form a high-resistance "giga-seal."

-

Excised Patch Formation: The pipette is pulled away from the cell to excise a small patch of membrane, creating either an "inside-out" or "outside-out" configuration. For studying potentiators that act on the intracellular side, the inside-out configuration is used.

-

Perfusion: The excised patch is perfused with a solution containing ATP and PKA to activate the CFTR channels. The potentiator is then added to the perfusion solution at various concentrations.

-

Data Acquisition: The current flowing through the CFTR channels is recorded using an amplifier. The data is then analyzed to determine the effects of the potentiator on channel gating kinetics.[3][11][25][26][27]

YFP-Based Halide Influx Assay

This is a cell-based, high-throughput screening assay that measures CFTR-mediated halide influx using a halide-sensitive Yellow Fluorescent Protein (YFP).[6][12][13][28]

Detailed Methodology:

-

Cell Line: A cell line stably co-expressing the CFTR mutant and a halide-sensitive YFP is used (e.g., Fischer Rat Thyroid - FRT cells).

-

Cell Plating: Cells are plated in 96- or 384-well plates.

-

Compound Incubation: Cells are incubated with the potentiator compounds for a short period (e.g., 10-30 minutes).

-

CFTR Activation: CFTR is activated using a cAMP agonist such as forskolin.

-

Halide Influx: A solution containing iodide (I-) is added to the wells. The influx of iodide through open CFTR channels quenches the YFP fluorescence.

-

Fluorescence Measurement: The rate of fluorescence quenching is measured using a fluorescence plate reader. A faster quenching rate indicates greater CFTR activity.[6][28]

Ussing Chamber Assay

This technique measures ion transport across a monolayer of polarized epithelial cells grown on a permeable support.[23][29][30] It provides a measure of net ion movement and is considered a more physiologically relevant assay.

Detailed Methodology:

-

Cell Culture: Primary human bronchial epithelial (HBE) cells or other polarized epithelial cells are cultured on permeable filter supports until they form a confluent and polarized monolayer.

-

Chamber Mounting: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is measured.

-

CFTR Activation and Potentiation: CFTR is activated with a cAMP agonist, and the potentiator is added to the apical or basolateral solution.

-

Data Analysis: The change in Isc upon addition of the potentiator is a measure of its effect on CFTR-mediated ion transport.[4][29][30][31]

Signaling Pathways and Logical Relationships

While the primary mechanism of action of potentiators is direct binding to CFTR, other cellular signaling pathways can influence their efficacy. For instance, the inflammatory environment in the CF lung can impact CFTR expression and function, and pathways like the PI3K/Akt/mTOR pathway have been implicated in CFTR proteostasis.[32][33]

Below are Graphviz diagrams illustrating the core mechanism of action of Type III CFTR potentiators and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of a Type III CFTR potentiator.

Caption: Experimental workflow for the evaluation of CFTR potentiators.

References

- 1. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]

- 3. sophion.com [sophion.com]

- 4. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-based discovery of CFTR potentiators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Functional Rescue of F508del-CFTR Using Small Molecule Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cff.org [cff.org]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nanion.de [nanion.de]

- 28. journals.physiology.org [journals.physiology.org]

- 29. pnas.org [pnas.org]

- 30. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 31. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 32. Dysregulated signalling pathways in innate immune cells with cystic fibrosis mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Binding Site of CFTR Corrector 3 on F508del-CFTR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Type I CFTR correctors, with a focus on tezacaftor (VX-661), on the F508del-CFTR protein. The deletion of phenylalanine at position 508 (F508del) is the most common mutation causing cystic fibrosis, leading to protein misfolding and degradation. Corrector molecules aim to rescue the trafficking and function of this mutant protein.

The Corrector 3 (Tezacaftor/VX-661) Binding Site

Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the precise binding location of Type I CFTR correctors. These compounds, including lumacaftor (VX-809) and tezacaftor (VX-661), bind directly to the F508del-CFTR protein within a hydrophobic pocket located in the first transmembrane domain (TMD1) .[1][2][3] This binding site is formed by transmembrane helices 1, 2, 3, and 6.[2]

The binding of tezacaftor to this site stabilizes the TMD1, a region known to be thermodynamically unstable in the F508del mutant.[1][3] This stabilization at an early stage of biogenesis is thought to prevent the premature degradation of the protein and allosterically promotes the proper folding and assembly of the entire CFTR protein, including the nucleotide-binding domain 1 (NBD1) which harbors the F508del mutation.[1][3]

Computational docking and molecular dynamics simulations have further corroborated the location of this binding pocket and have helped to identify key residues involved in the interaction.[2][4] While the corrector binds to TMD1, its effect is transmitted to NBD1, facilitating the correct interaction between NBD1 and the intracellular loops, particularly ICL4. This allosteric correction mechanism is crucial for the rescue of F508del-CFTR trafficking to the cell surface.

Quantitative Data on Corrector 3 Efficacy

The efficacy of CFTR correctors can be quantified through various in vitro and ex vivo assays. The following tables summarize key quantitative data for tezacaftor (VX-661) in rescuing F508del-CFTR function.

| Parameter | Cell Line/System | Corrector(s) | Value | Reference |

| EC50 for F508del-CFTR Correction | CFBE41o- cells | VX-661 in combination with VX-445 | ~0.28 µM | [5] |

| EC50 for Chloride Secretion | F508del-HBE cells | VX-809 (structurally similar to VX-661) | 81 ± 19 nM | [6] |

Table 1: Potency of CFTR Correctors

| Measurement | Cell Line/System | Treatment | Result | Reference |

| Chloride Transport (Short-Circuit Current) | F508del-HBE cells | VX-809 | Increase from 1.9 to 7.8 µA/cm² | [6] |

| F508del-CFTR Maturation | F508del-HBE cells | VX-809 | ~8-fold increase | [6] |

| Single-Channel Open Probability (Po) | VX-809 corrected F508del-CFTR | VX-809 | 0.39 ± 0.04 (similar to wild-type) | [6] |

| F508del-CFTR Current | Human Nasal Epithelia (HNE) | VX-661 + VX-445 + VX-770 | 62% of wild-type | [5] |

Table 2: Functional Rescue of F508del-CFTR

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and efficacy of CFTR correctors.

Cell Culture and Transfection of CFBE41o- Cells

The CFBE41o- cell line, derived from a cystic fibrosis patient homozygous for the F508del mutation, is a widely used model for studying CFTR correction.

Materials:

-

CFBE41o- cells

-

Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Fibronectin/collagen-coated culture flasks and permeable supports (e.g., Transwells)

-

Plasmid DNA encoding F508del-CFTR

-

Transfection reagent (e.g., Lipofectamine)

Protocol:

-

Culture CFBE41o- cells in supplemented MEM at 37°C in a humidified incubator with 5% CO2.[7][8]

-

For functional assays, seed cells on fibronectin/collagen-coated permeable supports and grow to confluence to form a polarized monolayer.

-

For transfection, plate cells in 6-well plates. When cells reach 70-80% confluency, transfect with the F508del-CFTR plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24-48 hours post-transfection, cells are ready for corrector treatment and subsequent analysis.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.

Materials:

-

Polarized CFBE41o- cells on permeable supports

-

Ussing chamber system with voltage-clamp amplifier

-

Krebs-Bicarbonate Ringer (KBR) buffer

-

CFTR activators (e.g., Forskolin, IBMX)

-

CFTR potentiator (e.g., VX-770)

-

CFTR inhibitor (e.g., CFTRinh-172)

-

Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride)

Protocol:

-

Mount the permeable support with the polarized cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.[9][10]

-

Bathe both chambers with KBR buffer and maintain at 37°C, gassed with 95% O2/5% CO2.

-

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).

-

Add amiloride to the apical chamber to inhibit ENaC-mediated sodium transport.

-

To measure CFTR-mediated chloride secretion, stimulate the cells by adding a CFTR activator cocktail (e.g., Forskolin and IBMX) to the basolateral chamber.

-

Acutely add a potentiator like VX-770 to the apical chamber to maximize channel gating.

-

Finally, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent. The difference in Isc before and after the inhibitor addition represents the CFTR-mediated chloride current.

Site-Directed Mutagenesis to Identify Key Binding Residues

This technique is used to introduce specific mutations into the CFTR gene to assess the importance of individual amino acids for corrector binding.

Materials:

-

Plasmid containing the F508del-CFTR cDNA

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase (e.g., PfuTurbo)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Protocol:

-

Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11][12]

-

Perform PCR using the F508del-CFTR plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical PCR program consists of an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[12]

-

Digest the PCR product with DpnI overnight at 37°C to remove the parental, methylated template DNA.[11]

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Select transformed colonies and isolate the plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Transfect the mutated plasmid into CFBE41o- cells and assess the effect on corrector efficacy using functional assays like the Ussing chamber.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is used to determine if a corrector molecule influences the interaction of F508del-CFTR with other proteins, such as chaperones or components of the degradation machinery.

Materials:

-

Cell lysate from corrector-treated or untreated CFBE41o- cells expressing F508del-CFTR

-

Primary antibody against CFTR

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[13][14]

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-CFTR antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.[13]

-

Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CFTR and the suspected interacting proteins.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein and can be used to assess the direct binding of a corrector molecule.

Materials:

-

Purified F508del-CFTR protein or NBD1 domain

-

Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

-

Real-time PCR instrument with a melt curve function

-

Buffer solutions

-

Corrector compound

Protocol:

-

Prepare a reaction mixture containing the purified protein, the fluorescent dye, and the buffer.[15][16][17]

-

Add the corrector compound at various concentrations to the reaction mixture. A control with no compound should be included.

-

Place the samples in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., 1°C/minute from 25°C to 95°C) and monitor the fluorescence at each temperature increment.[17]

-

As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

A shift in the Tm in the presence of the corrector indicates direct binding and stabilization of the protein.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action for corrector 3 and a typical experimental workflow.

Caption: Mechanism of F508del-CFTR correction by Tezacaftor.

Caption: Workflow for evaluating CFTR corrector efficacy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Site-Directed Mutagenesis [protocols.io]

- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 14. youtube.com [youtube.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-rad.com [bio-rad.com]

- 17. bitesizebio.com [bitesizebio.com]

Early-Stage In Vitro Screening of CFTR Correctors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the early-stage in vitro screening of cystic fibrosis transmembrane conductance regulator (CFTR) correctors. The content is designed to equip researchers with the necessary knowledge to design, execute, and interpret high-throughput screening campaigns aimed at identifying novel therapeutic agents for cystic fibrosis (CF).

Introduction to CFTR Correction and In Vitro Screening

Cystic fibrosis is a monogenic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel responsible for chloride and bicarbonate transport. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome. CFTR correctors are small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.

Early-stage drug discovery for CFTR correctors relies heavily on robust and scalable in vitro screening assays. These assays are designed to identify compounds that can increase the amount of functional CFTR at the plasma membrane of cells expressing mutant forms of the protein. High-throughput screening (HTS) platforms enable the rapid evaluation of large chemical libraries, facilitating the identification of promising lead compounds for further development.

Key In Vitro Screening Assays

A variety of in vitro assays have been developed to screen for CFTR correctors. These can be broadly categorized into functional assays that measure CFTR channel activity and biochemical assays that assess the maturation and localization of the CFTR protein.

Functional Assays

This is a widely used HTS assay that measures CFTR-mediated halide transport.[1][2] Cells are co-transfected to express both the mutant CFTR and a halide-sensitive yellow fluorescent protein (YFP). The influx of iodide through functional CFTR channels at the cell surface quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[3][4] This assay is readily adaptable to a 384-well plate format, making it suitable for large-scale screening campaigns.[2]

The Ussing chamber is considered a gold-standard assay for measuring ion transport across epithelial monolayers.[5][6] This technique allows for the direct measurement of CFTR-dependent short-circuit current (Isc) in polarized epithelial cells cultured on permeable supports.[2][5] While it is lower-throughput than the YFP assay, it provides a more physiologically relevant measure of CFTR function.[4]

Patient-derived organoids, particularly from intestinal or bronchial origins, have emerged as a powerful tool for CFTR research and drug screening. In this assay, the activation of CFTR by forskolin leads to fluid secretion into the organoid lumen, causing them to swell. The extent of swelling is a direct measure of CFTR function. This assay is particularly valuable as it uses primary patient cells, offering a more personalized approach to drug screening.

Biochemical Assays

This biochemical assay assesses the maturation state of the CFTR protein. Immature, core-glycosylated CFTR resides in the ER and appears as a distinct band (Band B) on a Western blot. Upon successful trafficking to the Golgi apparatus, it undergoes complex glycosylation, resulting in a higher molecular weight form (Band C).[7] An increase in the Band C to Band B ratio is indicative of improved CFTR trafficking and is a hallmark of corrector activity.[8]

Data Presentation: Efficacy of CFTR Correctors

The following tables summarize quantitative data on the efficacy of various CFTR correctors from in vitro studies.

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| VX-809 (Lumacaftor) | Hybrid 2a expressing F508del-CFTR | YFP-Halide Influx | 0.087 | [1] |

| VX-809 (Lumacaftor) | Hybrid 7a expressing F508del-CFTR | YFP-Halide Influx | 0.10 | [9] |

| VX-809 (Lumacaftor) | Hybrid 7m expressing F508del-CFTR | YFP-Halide Influx | 0.070 | [9] |

| VX-661 (Tezacaftor) | - | - | - | [9] |

| Hybrid 2a | F508del-CFTR expressing cells | YFP-Halide Influx | 0.087 | [1] |

| Hybrid 7a | F508del-CFTR expressing cells | YFP-Halide Influx | 0.10 | [9] |

| Hybrid 7m | F508del-CFTR expressing cells | YFP-Halide Influx | 0.070 | [9] |

| Therapy | Patient Population | Primary Outcome | Improvement | Reference |

| Lumacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 2.6-4.0% | [10] |

| Tezacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 4.0% | [10] |

| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | FEV1 % predicted | 13.8% | [10] |

| Lumacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 30-39% reduction | [10] |

| Tezacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 35% reduction | [10] |

| Elexacaftor/Tezacaftor/Ivacaftor | F508del homozygous | Pulmonary Exacerbations | 63% reduction | [10] |

Experimental Protocols

YFP-Based Halide Influx Assay Protocol

Materials:

-

Fischer Rat Thyroid (FRT) or CFBE41o- cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (YFP-H148Q/I152L).[11][12]

-

Cell culture medium (e.g., Coon's modified Ham's F12 medium with 10% FBS).[12]

-

Black-wall, clear-bottom 96-well or 384-well microplates.[2][11]

-

Test compounds dissolved in DMSO.

-

Control correctors (e.g., VX-809).

-

Assay buffer (e.g., PBS with calcium and magnesium).

-

Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).[3]

-

CFTR potentiator (e.g., Genistein or VX-770).

-

CFTR agonist (e.g., Forskolin).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the FRT or CFBE41o- cells into the microplates at a density of approximately 30,000 cells per well and culture overnight.[11]

-

Compound Incubation: Treat the cells with test compounds at various concentrations (e.g., 10 µM for primary screening) for 18-24 hours at 37°C.[12] Include vehicle (DMSO) and positive control (e.g., VX-809) wells.

-

Assay Preparation: Wash the cells with assay buffer to remove the compounds.

-

Baseline Fluorescence Reading: Add assay buffer containing a CFTR potentiator (e.g., 50 µM Genistein) and a CFTR agonist (e.g., 20 µM Forskolin) to each well.[12] Measure the baseline YFP fluorescence.

-

Iodide Addition and Kinetic Reading: Add the iodide-containing buffer to all wells and immediately begin kinetic fluorescence readings for a set period (e.g., 10-20 seconds).[3]

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Normalize the data to the vehicle control and calculate the EC50 for active compounds.

Ussing Chamber Assay Protocol

Materials:

-

Polarized epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) cultured on permeable supports (e.g., Transwell inserts).

-

Ussing chamber system with electrodes and a voltage-clamp amplifier.[5]

-

Krebs-bicarbonate Ringer (KBR) solution.

-

Amiloride (ENaC inhibitor).

-

Forskolin (CFTR agonist).

-

IBMX (phosphodiesterase inhibitor).

-

Genistein or VX-770 (CFTR potentiator).

-

CFTRinh-172 (CFTR inhibitor).

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).

-

Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and gassed KBR solution.[2]

-

Baseline Measurement: Equilibrate the system and measure the baseline short-circuit current (Isc).

-

Pharmacological Additions:

-

Add amiloride to the apical chamber to block ENaC channels and isolate the chloride current.

-

Add a CFTR agonist cocktail (e.g., Forskolin and IBMX) to the apical side to stimulate CFTR.

-

Add a CFTR potentiator to the apical side to maximize channel opening.

-

Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[6]

-

-

Data Analysis: Measure the change in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of CFTR function.

Mandatory Visualizations

CFTR Protein Processing and Trafficking Pathway

Caption: The biosynthetic pathway of the CFTR protein, highlighting the impact of the F508del mutation and the site of action for CFTR correctors.

Experimental Workflow for a High-Throughput Screening Campaign

Caption: A typical workflow for a high-throughput screening campaign to identify and validate novel CFTR corrector compounds.

CFTR Quality Control and ER-Associated Degradation (ERAD) Pathway

Caption: The ER-associated degradation (ERAD) pathway for misfolded CFTR, involving chaperones, E3 ligases, and the proteasome.

References

- 1. Journey on VX-809-Based Hybrid Derivatives towards Drug-like F508del-CFTR Correctors: From Molecular Modeling to Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physiologicinstruments.com [physiologicinstruments.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. cff.org [cff.org]

- 8. researchgate.net [researchgate.net]

- 9. In Silico and In Vitro Evaluation of the Mechanism of Action of Three VX809-Based Hybrid Derivatives as Correctors of the F508del CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]

A Structural Guide to the Interactions of CFTR Correctors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural interactions between the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and a class of therapeutic molecules known as correctors. Specifically, this document focuses on the mechanisms of action for correctors involved in highly effective combination therapies, such as lumacaftor, tezacaftor, and elexacaftor.

Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene.[1] The most common mutation, the deletion of phenylalanine at position 508 (F508del), causes the CFTR protein to misfold, preventing its proper trafficking to the cell surface and leading to its premature degradation.[2][3] CFTR correctors are small molecules designed to rescue these misfolded proteins, enabling them to reach the cell membrane and function correctly.[3][4]

Structural Basis of Corrector Interaction with CFTR

The CFTR protein is a complex ion channel composed of two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[5][6] The F508del mutation, located in NBD1, disrupts the intricate interdomain assembly, particularly the interface between NBD1 and the TMDs, leading to protein instability.[7]

Structural studies, primarily through cryo-electron microscopy (cryo-EM), have revealed that different classes of correctors bind to distinct sites on the CFTR protein to synergistically rescue the F508del-CFTR variant.[8][9]

-

Type I Correctors (e.g., Lumacaftor/VX-809, Tezacaftor/VX-661): These correctors bind within the first transmembrane domain (TMD1).[10][11] This binding stabilizes TMD1 at an early stage of CFTR biogenesis, preventing its premature degradation and improving the overall folding efficiency.[8]

-

Type III Corrector (e.g., Elexacaftor/VX-445): Elexacaftor binds to a different site, acting as a "molecular glue" that stabilizes the interface between NBD1, TMD2, and the fourth intracellular loop (ICL4).[7][8][10] This action specifically counteracts the instability caused by the F508del mutation in NBD1.

The combination of a Type I and Type III corrector addresses multiple structural defects simultaneously, leading to a more robust rescue of the CFTR protein's conformation and trafficking.[8]

Caption: Synergistic mechanism of Type I and Type III CFTR correctors.

Quantitative Data on CFTR-Corrector Complexes

Cryo-EM has been instrumental in defining the structural basis of corrector action. The resolution of these structures provides a quantitative measure of the detail with which these interactions can be observed.

| Complex | Key Components | Resolution (Å) | Reference |

| ΔF508 CFTR + Elexacaftor (VX-445) | NBD1-stabilized conformation | 3.7 | [8] |

| ΔF508 CFTR + Lumacaftor (VX-809) | TMD1-stabilized intermediate | - | [8] |

| ΔF508 CFTR + Trikafta Modulators | Elexacaftor, Tezacaftor, Ivacaftor | 3.4 | [8] |

| WT CFTR + Ivacaftor (Potentiator) | Phosphorylated, ATP-bound | 3.3 | [5] |

| WT CFTR + GLPG1837 (Potentiator) | Phosphorylated, ATP-bound | 3.2 | [5] |

Experimental Protocols

The structural and functional analysis of CFTR corrector interactions relies on a combination of sophisticated experimental techniques.

This protocol outlines the key steps for determining the high-resolution structure of CFTR in complex with modulators, based on methodologies described in the literature.[8]

-

Protein Expression and Purification:

-

Human ΔF508-CFTR is expressed in a suitable cell line (e.g., HEK293 cells) in the absence of correctors.

-

Cells are harvested, and crude membranes are prepared.

-

The protein is solubilized from the endoplasmic reticulum (ER) membrane using detergents (e.g., lauryl maltose neopentyl glycol).

-

Corrector compounds (e.g., Elexacaftor, Tezacaftor) are added during the purification process to promote proper folding.

-

The protein is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin).

-

-

Sample Preparation for Cryo-EM:

-

The purified CFTR-corrector complex is concentrated.

-

The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 gold grids).

-

Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV) to create a thin layer of vitrified ice.

-

-

Data Collection and Processing:

-

Images (micrographs) are collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Micrographs are processed to correct for beam-induced motion.

-

Individual particle images are picked, classified, and reconstructed into a 3D map using specialized software (e.g., RELION, cryoSPARC).

-

-

Model Building and Refinement:

-

An atomic model of the CFTR-corrector complex is built into the final cryo-EM density map.

-

The model is refined to optimize its fit to the data and ensure correct stereochemistry.

-

To confirm that a corrector directly binds to CFTR, click chemistry can be employed. This method involves synthesizing a derivative of the corrector with a chemically reactive handle (e.g., an alkyne group).[12]

-

Synthesis of Corrector Derivative: A corrector analog (e.g., ALK-809, a derivative of VX-809) is synthesized containing an alkyne group. The analog's ability to rescue F508del-CFTR function is first confirmed using functional assays.[12]

-

Cell Treatment: Cells expressing CFTR are treated with the alkyne-modified corrector.

-

Lysis and "Click" Reaction: Cells are lysed, and the lysate is subjected to a Cu(I)-catalyzed "click" reaction with a reporter molecule containing an azide group (e.g., Biotin-Azide). This reaction covalently links the reporter to the corrector-bound protein.[12]

-

Affinity Purification and Detection: The protein complexes are then purified using the reporter tag (e.g., NeutrAvidin beads for biotin).

-

Immunoblotting: The purified proteins are separated by SDS-PAGE, and the presence of CFTR is detected by Western blotting with a CFTR-specific antibody, confirming the direct interaction.[12]

-

Western Blotting for Maturation: The rescue of F508del-CFTR trafficking is assessed by observing the glycosylation state of the protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi to the cell surface. Effective correctors increase the ratio of Band C to Band B.[13]

-

Iodide Efflux Assay: This assay measures the ion channel function of CFTR at the cell surface. Cells with rescued CFTR are loaded with iodide. CFTR channel opening is stimulated (e.g., with forskolin), and the rate of iodide efflux from the cells is measured using an iodide-sensitive electrode. An increased efflux rate indicates successful functional rescue.[12][14]

References

- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]

- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 3. cff.org [cff.org]

- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural identification of a hotspot on CFTR for potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. core.ac.uk [core.ac.uk]

- 7. Mechanism-based corrector combination restores ΔF508-CFTR folding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Capturing the direct binding of CFTR correctors to CFTR using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cff.org [cff.org]

- 14. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Cystic Fibrosis Treatment: A Technical Guide to Identifying Novel Targets for CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Cystic Fibrosis (CF), a life-shortening autosomal recessive disorder, is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide provides an in-depth exploration of the molecular landscape of CFTR and the cutting-edge strategies being employed to identify and validate novel therapeutic targets for its correction. We will delve into the intricate mechanisms of CFTR protein processing, function, and degradation, highlighting key intervention points for drug discovery. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to advance the development of next-generation CFTR modulators.

The CFTR Lifecycle: A Journey Fraught with Peril for Mutant Proteins

The journey of a functional CFTR protein from gene transcription to its final destination at the apical membrane of epithelial cells is a complex and highly regulated process. For wild-type CFTR, this process ensures proper protein folding, trafficking, and channel function. However, for mutant CFTR, particularly the most common F508del mutation, this journey is often cut short, leading to a deficiency of functional protein at the cell surface.[1] Understanding the key stages of the CFTR lifecycle is paramount to identifying targets for therapeutic intervention.

Protein Folding and Trafficking: The Endoplasmic Reticulum Quality Control

The synthesis and initial folding of the CFTR polypeptide chain occur in the endoplasmic reticulum (ER). This process is assisted by a host of molecular chaperones, including Heat Shock Protein 70 (Hsp70) and Hsp90, which aid in achieving the correct three-dimensional conformation.[2][3] The ER also possesses a stringent quality control (ERQC) system that identifies and targets misfolded proteins for degradation.[4] For F508del-CFTR, a critical misfolding event prevents its proper maturation, leading to its recognition by the ERQC and subsequent degradation by the ubiquitin-proteasome pathway.[5][6]

Novel Therapeutic Strategies:

-

Corrector Molecules: These small molecules aim to rescue misfolded CFTR by directly binding to the mutant protein and stabilizing its conformation, allowing it to evade ERQC and traffic to the cell surface.[7][8]

-

Proteostasis Regulators: These compounds modulate the cellular protein homeostasis environment to create conditions more favorable for mutant CFTR folding and trafficking.[9] This can involve inhibiting components of the degradation machinery or enhancing the activity of beneficial chaperones.

Channel Gating and Function: The Role of Phosphorylation and ATP

Once at the plasma membrane, CFTR functions as a chloride and bicarbonate channel. Its activity is tightly regulated by phosphorylation, primarily by Protein Kinase A (PKA), and the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs).[10][11] PKA-dependent phosphorylation of the Regulatory (R) domain of CFTR induces a conformational change that allows for ATP to bind and the channel to open.[12]

Novel Therapeutic Strategies:

-

Potentiators: These molecules enhance the function of CFTR channels that are already present at the cell surface. They work by increasing the channel's open probability, allowing for greater ion flow.[13][14]

Protein Stability and Turnover: A Dynamic Balance

The lifespan of CFTR at the plasma membrane is determined by a dynamic balance between its insertion, retention, and removal. Mutant CFTR that does reach the cell surface is often less stable than its wild-type counterpart and is more rapidly internalized and degraded.[7]

Novel Therapeutic Strategies:

-

Stabilizers: These agents aim to increase the residence time of functional CFTR at the plasma membrane by reducing its endocytosis and subsequent degradation.[7][15]

-

Amplifiers: These compounds work to increase the overall amount of CFTR protein by boosting the transcription of the CFTR gene.[15]

Key Signaling Pathways in CFTR Regulation

Several signaling pathways converge to regulate the expression, trafficking, and function of CFTR. Targeting components of these pathways represents a promising avenue for the development of novel CFTR-directed therapies.

Caption: PKA-dependent activation of the CFTR channel.

Caption: Wnt/β-catenin signaling pathway and its influence on CFTR gene expression.

Quantitative Analysis of CFTR Modulator Efficacy

The development of effective CFTR modulators relies on robust preclinical assays to quantify their efficacy. The following tables summarize key quantitative data for representative corrector and potentiator compounds.

Table 1: Efficacy of CFTR Correctors in Preclinical Models

| Compound | Target Mutation | Cell Model | Assay | % of Wild-Type CFTR Function | Reference |

| Lumacaftor (VX-809) | F508del | Human Bronchial Epithelial (HBE) Cells | Short-Circuit Current | ~16% | [16] |

| Tezacaftor (VX-661) | F508del | HBE Cells | Short-Circuit Current | Similar to Lumacaftor | [1] |

| Elexacaftor (VX-445) | F508del | HBE Cells | Short-Circuit Current | Synergistic with Tezacaftor/Ivacaftor | [1] |

| GLPG2222 (C1) | F508del | Primary Cells | - | Increased activity compared to Lumacaftor | [17] |

| GLPG3221 (C2) | F508del | Primary Cells | - | Synergistic with C1 | [17] |

Table 2: Efficacy of CFTR Potentiators in Preclinical Models

| Compound | Target Mutation | Cell Model | Assay | Fold Increase in CFTR Activity | Reference |

| Ivacaftor (VX-770) | G551D | HBE Cells | Short-Circuit Current | ~35-50% of wild-type levels | [16] |

| GLPG1837 | F508del (rescued) | - | YFP Halide Assay | EC50: 3.5 ± 0.2 nM | [15] |

| GLPG2451 | F508del (rescued) | - | YFP Halide Assay | EC50: 11.1 ± 3.6 nM | [15] |

| CP-628006 | G551D | HBE Cells | - | Significant enhancement with Ivacaftor | [18] |

Table 3: Binding Affinities of Novel CFTR Modulators

| Compound | Binding Site | Method | Affinity (Kd or EC50) | Reference |

| VX-809 | MSD1 | Cryo-EM | - | [6][18] |

| GLPG1837 | Potentiator-binding site | Virtual Screening/Functional Assays | Mid-nanomolar | [18] |

| Pyrrolo-quinazolines (e.g., I1421) | Potentiator-binding site | Virtual Screening/Functional Assays | Mid-nanomolar | [18] |

Detailed Experimental Protocols

Reproducible and rigorous experimental methodologies are the cornerstone of successful drug discovery. This section provides detailed protocols for key assays used in the identification and characterization of CFTR modulators.

High-Throughput Screening (HTS) for CFTR Modulators using a Fluorescence-Based Assay

This protocol describes a common HTS method utilizing a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR channel activity.[19][20]

Caption: Workflow for a high-throughput screen to identify CFTR modulators.

Materials:

-

HEK293 cells stably co-expressing a CFTR mutant (e.g., F508del-CFTR) and a halide-sensitive YFP.[21]

-

384-well black, clear-bottom tissue culture plates.

-

Compound library dissolved in DMSO.

-

Assay buffer (e.g., PBS with Ca2+/Mg2+).

-

CFTR agonist (e.g., Forskolin).

-

Iodide-containing solution (e.g., PBS with NaI replacing NaCl).

-

Automated liquid handler.

-

High-content imaging system with kinetic fluorescence reading capabilities.

Procedure:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Addition: Using an automated liquid handler, add compounds from the library to the wells. Include appropriate controls (e.g., DMSO vehicle, positive control corrector).

-

Incubation: For corrector screening, incubate the plates for 16-24 hours at 37°C to allow for potential rescue of CFTR trafficking. For potentiator screening, a shorter incubation of 15-30 minutes is sufficient.

-

Assay: a. Wash the cells with assay buffer to remove the compound-containing media. b. Add assay buffer containing a CFTR agonist (e.g., 10 µM Forskolin) to each well to activate CFTR. c. Place the plate in the imaging system. d. Initiate kinetic fluorescence reading and, after a brief baseline measurement, inject the iodide-containing solution into the wells. e. Continue to record the fluorescence quenching over time.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates from compound-treated wells to the controls to identify "hits" that either increase (correctors/potentiators) or decrease (inhibitors) CFTR activity.

Ussing Chamber Assay for Measuring Transepithelial Ion Transport

The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial monolayers.[11]

Materials:

-

Primary human bronchial epithelial cells cultured on permeable supports (e.g., Transwell inserts).

-

Ussing chamber system.

-

Krebs-bicarbonate Ringer (KBR) solution.

-

CFTR agonists (e.g., Forskolin, IBMX).

-

CFTR inhibitors (e.g., CFTRinh-172).

-

Voltage-clamp amplifier and data acquisition system.

Procedure:

-

Cell Culture: Grow primary HBE cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

-

Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both compartments with pre-warmed and gassed (95% O2/5% CO2) KBR solution and allow the system to equilibrate.

-

Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

CFTR Activation: To measure CFTR-dependent chloride secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber. Then, stimulate CFTR activity by adding a cocktail of agonists (e.g., forskolin and IBMX) to the basolateral chamber.

-

Inhibition: After a stable increase in Isc is observed, add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is indeed mediated by CFTR.

-

Data Analysis: The change in Isc upon stimulation with agonists and subsequent inhibition represents the CFTR-mediated chloride current.

Patch-Clamp Electrophysiology for Single-Channel Recording

Patch-clamp is a powerful technique to study the activity of individual ion channels, providing insights into channel gating and conductance.[22][23]

Materials:

-

Cells expressing the CFTR channel of interest.

-

Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller and microforge.

-

Intracellular and extracellular recording solutions.

-

ATP and PKA catalytic subunit.

Procedure:

-

Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-